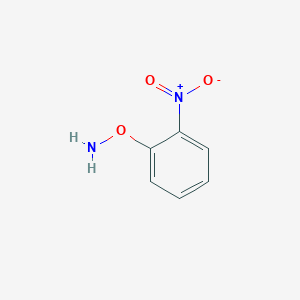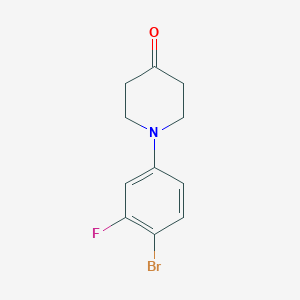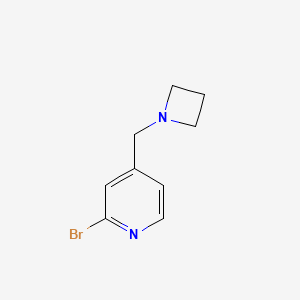
4-(Azetidin-1-ylmethyl)-2-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-ylmethyl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with azetidine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-ylmethyl)-2-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, azetidine derivatives, and complex heterocyclic compounds.
Applications De Recherche Scientifique
4-(Azetidin-1-ylmethyl)-2-bromopyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-ylmethyl)-2-bromopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the pyridine ring can modulate its pharmacokinetic properties. The exact molecular pathways involved vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-1-ylmethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Azetidin-1-ylmethyl)-2-bromopyridine is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitution and coupling reactions. The bromine atom also imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
4-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
Clé InChI |
PESXMVLMAXEPHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


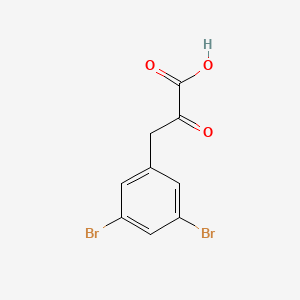
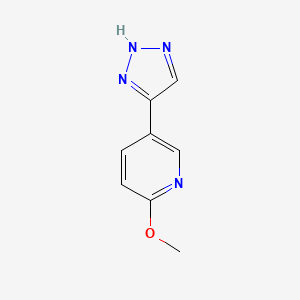

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)
![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
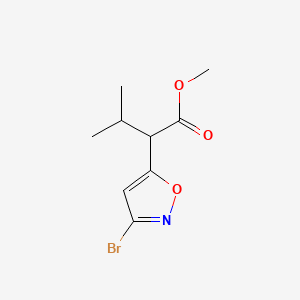
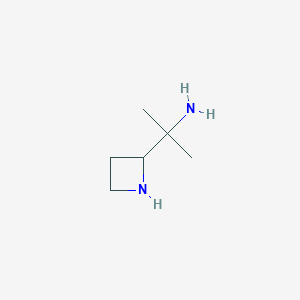
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
